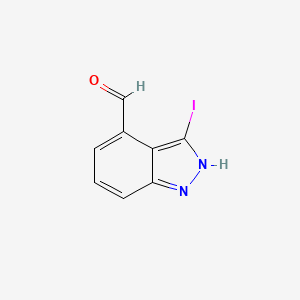

3-Iodo-1H-indazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOJHJDJQPXOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Derivatization of 3 Iodo 1h Indazole 4 Carbaldehyde

Transformations Involving the Iodine Substituent

The iodine atom at the C3-position of the indazole ring is the primary site for a multitude of chemical transformations, serving as a versatile handle for the introduction of various substituents. This reactivity is central to the utility of 3-iodo-1H-indazole-4-carbaldehyde in the synthesis of functionalized indazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C3-iodo substituent is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the catalytic cycle.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, and it has been successfully applied to 3-iodoindazole systems. This reaction involves the palladium-catalyzed coupling of the 3-iodoindazole with an organoboronic acid or its corresponding boronate ester. The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. Microwave irradiation has been shown to significantly accelerate this transformation. mdpi.com

For instance, the coupling of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate has been achieved under microwave irradiation, providing an efficient route to C3-vinylindazoles. mdpi.com While the original study focused on different substituted 3-iodoindazoles, the conditions are directly applicable to this compound for the introduction of various aryl, heteroaryl, or vinyl groups at the C3-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good |

| 2 | 3-Iodo-1H-indazole-5-carboxylate methyl ester | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 40 |

| 3 | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 68 |

Data is illustrative and based on reactions with similar 3-iodoindazole substrates.

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, enabling the synthesis of 3-alkynyl-1H-indazole derivatives. This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.

Studies on analogous 3-iodo-1H-pyrazole derivatives have demonstrated the successful application of Sonogashira coupling conditions to introduce a variety of substituted alkynes. arkat-usa.org These conditions are readily transferable to the this compound system.

Table 2: Representative Conditions for Sonogashira Coupling of 3-Iodo-heterocycles

| Entry | Heterocyclic Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 2 | 3-Iodo-1H-indazole | Various terminal alkynes | Pd(OAc)₂ | - | Dabco | DMF | Good to Excellent |

Data is illustrative and based on reactions with similar iodo-heterocyclic substrates.

The Heck reaction offers a route to introduce vinyl substituents at the C3-position of the indazole ring by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Similarly, the Stille coupling enables the introduction of a wide range of organic groups through the reaction with an organostannane reagent, also catalyzed by palladium. nrochemistry.comlibretexts.orgwikipedia.orgchim.it

While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of 3-haloindazoles in these transformations is established. For instance, the parent 3-vinylindazole has been prepared from 3-bromo-1H-indazole via a Stille coupling. mdpi.com The higher reactivity of the C-I bond compared to the C-Br bond suggests that this compound would be an excellent substrate for these reactions.

Nucleophilic Substitution Reactions and Related Processes

Direct nucleophilic aromatic substitution (SNAr) of the iodine at the C3-position of the indazole ring is generally challenging under classical conditions. The indazole ring is not sufficiently electron-deficient to facilitate this type of reaction with common nucleophiles. However, the iodine atom serves as a leaving group in metal-catalyzed processes that formally result in nucleophilic substitution.

Metalation-Based Derivatizations (e.g., Grignard Reagents, Lithiation)

The iodine atom at the C3-position of this compound can be exploited to generate organometallic intermediates, which can then be reacted with various electrophiles.

Formation of a Grignard reagent through halogen-magnesium exchange is a plausible pathway, particularly after protection of the N-H proton of the indazole ring. For example, 1-benzyl-3-iodo-1H-indazole has been successfully converted to its Grignard reagent, which was then used in subsequent reactions. rsc.org This suggests that an N-protected derivative of this compound could undergo a similar transformation. However, direct metalation of unprotected 3-haloindazoles can be complicated by the acidity of the N-H proton and potential ring-opening reactions.

Lithiation via halogen-metal exchange using organolithium reagents is another viable strategy. To circumvent issues with the acidic N-H proton, the formation of a dianion or the use of a protecting group on the indazole nitrogen is often necessary. Once the C3-lithiated or C3-magnesiated indazole is formed, it can be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups at the C3-position.

Reactions of the Carbaldehyde Moiety

The carbaldehyde group of this compound is a primary site for a multitude of chemical reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds, as well as modifications of its oxidation state.

The electrophilic carbon atom of the aldehyde group readily participates in reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton and synthesizing more complex molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde followed by a dehydration, resulting in the formation of a new carbon-carbon double bond. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of indazole aldehydes suggests its participation in such reactions. nih.govrsc.org For instance, various aromatic and heterocyclic aldehydes readily undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst such as piperidine (B6355638) or triethylamine. acgpubs.orgsciensage.info

The reaction typically proceeds under mild conditions and affords α,β-unsaturated products, which are themselves versatile intermediates for further synthetic transformations. The general scheme for the Knoevenagel condensation of an indazole-4-carbaldehyde is depicted below:

General Reaction Scheme:

Indazole-4-carbaldehyde + Active Methylene Compound → Indazol-4-yl-methylene Derivative + Water

A representative example using a related indazole derivative is the reaction of N-methyl-nitroindazole with various aldehydes. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Agro-waste extract | 2-Benzylidenemalononitrile | High | acgpubs.org |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | 2-(4-Nitrobenzylidene)malononitrile | Good | researchgate.net |

| Indole-3-carbaldehyde | Imidazolidine-2,4-dione | Triethylamine | 2-{3'-[(2''',5'''-dioxoimidazol-1'''H-idine)4'''-ylidene]methylene} 1'H-indol-1'-yl-N-arylethanamide | Good | amazonaws.com |

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the synthesis of alkenes from aldehydes. organic-chemistry.org These reactions involve the treatment of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). While specific applications of these reactions to this compound are not readily found in the literature, the aldehyde functionality is expected to be amenable to these transformations. nih.govrsc.org

The Wittig reaction can be tuned to favor the formation of either the (E)- or (Z)-alkene isomer depending on the nature of the ylide and the reaction conditions. organic-chemistry.org The HWE reaction, using stabilized phosphonate carbanions, generally provides the (E)-alkene with high selectivity.

General Reaction Scheme (Wittig):

this compound + Phosphonium Ylide → 3-Iodo-4-(alkenyl)-1H-indazole + Triphenylphosphine oxide

General Reaction Scheme (HWE):

this compound + Phosphonate Carbanion → (E)-3-Iodo-4-(alkenyl)-1H-indazole + Dialkyl phosphate (B84403)

An example of a Wittig reaction in an aqueous medium demonstrates the conversion of various aldehydes to α,β-unsaturated esters with high yields and E-selectivity. nih.gov

Table 2: Examples of Wittig Olefination with Aromatic Aldehydes

| Aldehyde | Phosphonium Ylide/Phosphonate | Base | Product | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | trans-9-(2-Phenylethenyl)anthracene | Good | udel.edu |

| Various aldehydes | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | α,β-Unsaturated esters | 80-98 | nih.gov |

The carbaldehyde group of this compound can be readily reduced to a primary alcohol or converted to an amine through reductive amination. The reduction to the corresponding alcohol, (3-Iodo-1H-indazol-4-yl)methanol, can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice.

General Reaction Scheme (Reduction to Alcohol):

this compound --[Reducing Agent (e.g., NaBH₄)]--> (3-Iodo-1H-indazol-4-yl)methanol

Reductive amination involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a highly efficient method for the synthesis of substituted amines. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN).

General Reaction Scheme (Reductive Amination):

this compound + R¹R²NH --[Reducing Agent]--> 1-((3-Iodo-1H-indazol-4-yl)methyl)-N,N-disubstituted amine

The aldehyde functionality can be oxidized to a carboxylic acid, yielding 3-Iodo-1H-indazole-4-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder and more selective reagents. Modern methods often utilize reagents such as sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene (B146552) to prevent over-oxidation, or Oxone®.

General Reaction Scheme:

this compound --[Oxidizing Agent]--> 3-Iodo-1H-indazole-4-carboxylic acid

The resulting carboxylic acid is a versatile intermediate that can undergo a range of further transformations, including esterification, amidation, and conversion to acid chlorides.

The carbonyl group of this compound readily condenses with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed under mild, often slightly acidic, conditions to facilitate the dehydration step. ekb.eg

General Reaction Scheme (Imine Formation):

this compound + R-NH₂ → N-((3-Iodo-1H-indazol-4-yl)methylene)amine + H₂O

General Reaction Scheme (Oxime Formation):

this compound + H₂N-OH → (E/Z)-(3-Iodo-1H-indazol-4-yl)methanone oxime + H₂O

General Reaction Scheme (Hydrazone Formation):

this compound + H₂N-NHR → 1-((3-Iodo-1H-indazol-4-yl)methylene)-2-substituted hydrazine (B178648) + H₂O

These condensation products are often stable, crystalline solids and can serve as valuable intermediates or as final target molecules in their own right, for example, in the synthesis of more complex heterocyclic systems. researchgate.net

Ring-Closure Reactions Utilizing the Aldehyde Functionality

The aldehyde group at the C4 position of this compound is a key functional handle for the construction of fused heterocyclic systems. While specific literature on this exact compound is limited, the reactivity of the aromatic aldehyde allows for participation in a variety of condensation and cyclization reactions to furnish polycyclic indazole derivatives.

One of the most common transformations of aromatic aldehydes is their condensation with active methylene compounds. For instance, in a Knoevenagel-type condensation, this compound can react with compounds containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to yield the corresponding α,β-unsaturated derivatives. These intermediates are primed for subsequent intramolecular cyclization, potentially leading to the formation of pyrano[4,3,c]indazoles or other related fused systems.

Furthermore, the aldehyde can undergo condensation with amines and their derivatives to form imines (Schiff bases), which can then be utilized in cycloaddition reactions or further cyclizations. For example, reaction with a primary amine followed by reduction would yield a secondary amine, which could then be acylated and cyclized to form a lactam.

A particularly relevant application is the construction of fused pyridine (B92270) rings, leading to pyrazolo[4,3-b]pyridine scaffolds, which are of significant interest in medicinal chemistry. researchgate.netwikipedia.org Based on established methodologies, this could be achieved through a multi-step sequence starting with the condensation of the aldehyde with an appropriate C-nucleophile, followed by cyclization and aromatization. Although direct examples with this compound are not prevalent in the literature, the general reactivity of indazole-4-carbaldehydes supports the feasibility of these transformations.

The table below summarizes potential ring-closure reactions based on the known reactivity of aromatic aldehydes.

| Reagent | Reaction Type | Potential Product |

| Malononitrile | Knoevenagel Condensation/Cyclization | Dicyanomethylene derivative, potential for fused pyran ring |

| Ethyl Cyanoacetate | Knoevenagel Condensation/Cyclization | Cyanoacrylate derivative, precursor for fused pyridinone ring |

| Hydrazine/Substituted Hydrazines | Condensation/Cyclization | Fused pyrazoline or pyrazole (B372694) ring |

| Primary Amines | Imine Formation/Further Cyclization | Fused dihydropyridine (B1217469) or other N-heterocycles |

Reactivity of the Indazole Core and its Nitrogen Atoms

The indazole ring system, with its two nitrogen atoms, presents opportunities for further functionalization, most notably through N-alkylation and N-acylation. The regioselectivity of these reactions is a critical aspect, governed by the electronic and steric nature of the substituents on the indazole core.

The N-alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent) and the substituents present on the indazole ring. nih.govbeilstein-journals.org For this compound, the presence of an electron-withdrawing aldehyde group at C4 and a bulky iodo group at C3 significantly influences the regioselectivity of N-alkylation.

Studies on similarly substituted indazoles have shown that the use of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (B95107) (THF) generally favors N-1 alkylation. nih.govnih.gov This preference is often attributed to the formation of a sodium salt of the indazole, where the sodium cation may coordinate with the N-2 nitrogen and a nearby substituent, sterically hindering attack at the N-2 position. beilstein-journals.org Conversely, reactions under thermodynamic control or with different base/solvent combinations may lead to varying isomer ratios.

N-acylation of indazoles is also a common transformation. It is generally accepted that N-acylation initially occurs at the more nucleophilic N-2 position, but the N-2 acyl product can then rearrange to the more thermodynamically stable N-1 acyl isomer. nih.gov This provides a reliable method for the preparation of N-1 acylated indazoles.

The following table summarizes the expected outcomes for N-alkylation of a related 3-substituted indazole under different conditions.

| Substrate | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH/THF | >99:1 | nih.gov |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | K2CO3/DMF | 1:1.2 | nih.gov |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | Cs2CO3/DMF | 1:1.2 | nih.gov |

The benzenoid ring of the indazole system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-donating nature of the pyrazole ring and the directing effects of the existing substituents. In this compound, the benzenoid ring is substituted with an electron-withdrawing carbaldehyde group and is fused to the pyrazole ring.

The pyrazole moiety of the indazole ring is generally considered to be electron-donating towards the fused benzene (B151609) ring, thus activating it towards electrophilic attack. However, the existing substituents play a crucial role in determining the position of further substitution. The aldehyde group at C4 is a meta-directing deactivator, while the iodo group at C3 has a more complex influence, being deactivating due to its inductive effect but ortho-, para-directing through resonance.

Considering the combined effects, electrophilic substitution on this compound is expected to be challenging and to occur at the positions least deactivated by the aldehyde group and directed by the pyrazole ring. The most likely positions for electrophilic attack are C-7 and C-5. The C-7 position is para to the pyrazole nitrogen N-1 and meta to the aldehyde, making it a plausible site for substitution. The C-5 position is ortho to the aldehyde and para to the pyrazole nitrogen N-2, also representing a potential, albeit likely less favored, site.

Specific examples of electrophilic aromatic substitution on this compound are not readily found in the literature. However, studies on the nitration of other substituted indazoles, such as 6-methyl-1H-indazole, show that nitration occurs at the C-5 position, directed by the methyl group. For indoles with electron-withdrawing groups at C-3, nitration often occurs at the C-6 position. umn.edu These findings suggest that the regiochemical outcome of electrophilic substitution on this compound would be a result of the interplay between the directing effects of the fused pyrazole ring and the existing substituents.

The regioselectivity of reactions involving this compound is a direct consequence of the electronic properties of the iodo and carbaldehyde substituents.

N-Alkylation Regioselectivity: As discussed in section 3.3.1, the regioselectivity of N-alkylation is a prime example of these electronic effects. The electron-withdrawing nature of the carbaldehyde group at C4 decreases the electron density of the entire ring system, including both nitrogen atoms. However, the proximity of the C4-aldehyde to the N-1 position may have a more pronounced electron-withdrawing effect on N-1 compared to N-2.

Furthermore, steric hindrance from the bulky iodine atom at the C3 position can significantly influence the accessibility of the N-2 position to incoming electrophiles, thereby favoring substitution at the N-1 position. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations on similar systems have suggested that coordination of the cation from the base (e.g., Na+) between the N-2 nitrogen and an oxygen-containing substituent at C-3 can lead to high N-1 selectivity. beilstein-journals.org Although the aldehyde at C-4 is not in a position for direct chelation with N-2, its electronic influence combined with the steric bulk of the C3-iodo group are the dominant factors controlling N-alkylation regioselectivity.

Electrophilic Aromatic Substitution Regioselectivity: For electrophilic substitution on the benzenoid ring, the carbaldehyde group acts as a strong deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects. This deactivates the C-5 and C-7 positions to some extent. The iodine atom at C-3 is also deactivating due to its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to itself, which are C-2 (on the pyrazole ring) and C-4/C-7 on the benzenoid ring.

Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Iodo-1H-indazole-4-carbaldehyde, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information for structural verification.

¹H NMR: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

Aldehyde Proton (-CHO): A distinct singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Indazole N-H Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In a solvent like DMSO-d₆, this proton could appear significantly downfield, often above δ 13.0 ppm.

Aromatic Protons: The three protons on the benzene (B151609) portion of the indazole ring would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be crucial for confirming the 4-carbaldehyde substitution pattern. For instance, the proton at position 7 (H-7) would likely be a doublet, coupled to the proton at position 6 (H-6).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, with its eight carbon atoms, distinct signals would be expected for:

Carbonyl Carbon (-CHO): A highly deshielded signal, typically appearing in the δ 185-195 ppm region.

Aromatic and Heterocyclic Carbons: Signals for the carbons of the indazole ring system would be observed in the approximate range of δ 110-150 ppm. The carbon atom bonded to the iodine (C-3) would be found at a relatively upfield position for a carbon in an aromatic system due to the heavy atom effect, while the carbons adjacent to the nitrogen atoms and the aldehyde group would be further downfield.

The following table illustrates the expected, hypothetical NMR data for the compound based on analysis of similar structures.

Interactive Table 1: Hypothetical NMR Data for this compound| Analysis | Nucleus | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | H | ~13.5 | Broad Singlet | N-H |

| H | ~10.2 | Singlet | CHO | |

| H | ~8.0-8.2 | Doublet | Aromatic H | |

| H | ~7.5-7.8 | Multiplet | Aromatic H | |

| H | ~7.3-7.5 | Multiplet | Aromatic H | |

| ¹³C NMR | C | ~190 | Singlet | C HO |

| C | ~110-145 | Multiple Singlets | Aromatic/Indazole Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. Analysis of related indazole carboxaldehydes supports the expected positions of these peaks.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the indazole ring.

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region, corresponding to the vibrations of the indazole ring system.

C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

The following table presents hypothetical IR data based on characteristic functional group frequencies.

Interactive Table 2: Hypothetical IR Spectroscopy Data for this compound| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium | Indazole N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |

| C=O Stretch | 1670 - 1700 | Strong, Sharp | Aldehyde C=O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides precise information about the molecular weight of a compound and can offer clues about its structure through analysis of fragmentation patterns. For this compound (C₈H₅IN₂O), high-resolution mass spectrometry (HRMS) is particularly valuable.

Molecular Ion Peak ([M]+): The analysis would be expected to show a molecular ion peak corresponding to the exact mass of the compound, which is 271.9447 g/mol . Techniques like electrospray ionization (ESI) would likely show the protonated molecule, [M+H]⁺, at m/z 272.9525.

Isotopic Pattern: The presence of iodine (¹²⁷I), a monoisotopic element, simplifies the isotopic pattern compared to compounds with chlorine or bromine.

Fragmentation: Common fragmentation patterns would involve the loss of the aldehyde group (-CHO), the iodine atom (I), or other small molecules, providing further structural confirmation.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This method serves as a fundamental check of a sample's purity and confirms its empirical formula. For C₈H₅IN₂O, the calculated elemental composition would be compared against the experimental results.

The following table shows the theoretical elemental composition for the compound.

Interactive Table 3: Theoretical Elemental Analysis for C₈H₅IN₂O| Element | Symbol | Atomic Weight | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.011 | 35.32% |

| Hydrogen | H | 1.008 | 1.85% |

| Iodine | I | 126.90 | 46.65% |

| Nitrogen | N | 14.007 | 10.30% |

| Oxygen | O | 15.999 | 5.88% |

| Total | | | 100.00% |

An experimental result within ±0.4% of these theoretical values is generally considered confirmation of the compound's empirical formula and a strong indicator of its purity.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, Column Chromatography)

Chromatographic methods are indispensable for both the purification of this compound after its synthesis and for the assessment of its final purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. A pure sample of the compound should appear as a single spot on the TLC plate under UV visualization.

Column Chromatography: This is the standard method for purifying the crude product after synthesis. The crude mixture is passed through a column of silica (B1680970) gel, and a solvent system (eluent), often a mixture like petroleum ether/ethyl acetate, is used to separate the desired product from impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. A pure sample will yield a single major peak in the chromatogram. By integrating the peak area, purity can be quantified, often to levels greater than 98%. Commercial suppliers often use HPLC to certify the purity of their chemical products. epo.org

X-ray Crystallography for Solid-State Structure Confirmation

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of every atom in the molecule and how the molecules pack together in the crystal lattice.

For this compound, an X-ray crystal structure would definitively confirm:

The connectivity of all atoms, proving the 3-iodo and 4-carbaldehyde substitution pattern.

Bond lengths and angles, which can provide insight into the electronic nature of the molecule.

Intermolecular interactions, such as hydrogen bonding involving the indazole N-H and the aldehyde oxygen, which govern the crystal packing.

While no published crystal structure for this specific isomer is currently available, this method remains the gold standard for absolute structural proof in chemistry.

Computational and Theoretical Studies on 3 Iodo 1h Indazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. Studies on various indazole derivatives utilize DFT to provide a foundational understanding of their chemical nature.

The electronic structure, including charge distribution and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictates a molecule's reactivity.

In a study involving methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were performed to analyze the N¹ and N² partial charges and Fukui indices via Natural Bond Orbital (NBO) analysis. beilstein-journals.org This type of analysis helps to understand the regioselectivity of reactions, such as alkylation. The calculations suggested that a chelation mechanism involving the cesium cation favors substitution at the N¹ position, while other non-covalent interactions guide substitution to the N² position. beilstein-journals.org For 3-Iodo-1H-indazole-4-carbaldehyde, the electron-withdrawing nature of the iodo and aldehyde groups would significantly influence the electron density across the indazole ring system, affecting the partial charges on the N¹ and N² atoms and thus their nucleophilicity.

The table below illustrates the kind of data generated in such studies, here showing calculated partial charges for different indazole derivatives, which helps in predicting reaction sites.

Table 1: Calculated Properties of Indazole Derivatives from DFT Studies Note: This table is illustrative and based on data for analogous compounds, not this compound.

| Compound | Method | Property | Value | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | SMD(THF)-PBE0/def2-TZVP | N¹ Partial Charge | Varies with conditions | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | SMD(THF)-PBE0/def2-TZVP | N² Partial Charge | Varies with conditions | beilstein-journals.org |

| 1H-Indazole | MP2/6-31G** | Tautomer Stability (vs. 2H) | 15 kJ·mol⁻¹ more stable | nih.gov |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is crucial as it determines the predominant species in solution and can affect biological activity.

Theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using methods ranging from Hartree-Fock to B3LYP/6-31G** have been successful in establishing the most stable tautomer, which consistently matched experimental data. nih.gov For the parent indazole, calculations have shown the 1H-tautomer to be approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. nih.gov The substituents on this compound would modulate this energy difference.

Conformational preferences, such as the rotation of the carbaldehyde group relative to the indazole ring, are also amenable to computational study. In a related study on (1H-indazol-1-yl)methanol derivatives, the torsion angles of the substituent at the N1 position were determined through X-ray crystallography and supported by calculations. nih.gov For this compound, DFT calculations could predict whether the aldehyde group is coplanar with the ring and the rotational energy barrier.

FMO theory is a key component in predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

For methyl 5-bromo-1H-indazole-3-carboxylate, Fukui indices, which are derived from the FMOs, were calculated to predict the most reactive sites for electrophilic and nucleophilic attack, successfully rationalizing the observed regioselectivity in alkylation reactions. beilstein-journals.org Similar calculations for this compound would involve analyzing how the iodo and carbaldehyde substituents influence the HOMO and LUMO distribution. The iodine at C3 and the aldehyde at C4 would likely lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify transition state structures and calculate the associated activation energy barriers. This information is fundamental to understanding reaction kinetics and mechanisms.

In studies of the Cadogan reaction for synthesizing 2H-indazoles, computational analysis of reaction pathways, with calculation of relative free energies (using methods like B3LYP-D3(BJ)/6-31+G(d,p)), has been used to evaluate different mechanistic possibilities, such as nitrene versus non-nitrene pathways. nih.gov For a reaction involving this compound, such as a nucleophilic substitution or a cross-coupling reaction, DFT calculations could be used to model the reactants, intermediates, transition states, and products. This would allow for the determination of activation energies, helping to predict the most favorable reaction pathway.

Table 2: Illustrative Reaction Energy Profile Data Note: This table is a hypothetical representation of data that could be generated for a reaction involving an indazole derivative.

| Reaction Step | Species | Method | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Step 1 | Reactants | B3LYP/6-31G* | 0.0 |

| Step 1 | Transition State 1 | B3LYP/6-31G* | +15.2 |

| Step 1 | Intermediate | B3LYP/6-31G* | -5.4 |

| Step 2 | Transition State 2 | B3LYP/6-31G* | +10.8 |

The solvent can have a profound effect on reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method.

Molecular Modeling and Docking Studies for Conceptual Biological Target Interactions

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein or enzyme. These studies are instrumental in hypothesizing the mechanism of action and identifying key binding interactions that can be optimized for improved potency and selectivity.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous indazole-containing compounds. For instance, research on various indazole derivatives has demonstrated their potential to interact with a range of biological targets.

One significant area of investigation for indazole derivatives is their role as kinase inhibitors. nih.gov Molecular docking studies on other heterocyclic compounds have been successfully used to elucidate their binding modes within the active sites of various kinases. These studies often reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the inhibitory activity. For this compound, the indazole core, the iodo-substituent, and the carbaldehyde group would all be expected to play a role in its binding affinity and selectivity for a given target.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, this compound, would be generated and optimized using computational chemistry software. Docking programs then systematically sample different conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding energy.

For example, studies on 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives, which share the carbaldehyde moiety, have used molecular docking to investigate their interactions with the COX-2 enzyme. researchgate.net The results of such analyses can be visualized to understand the specific amino acid residues involved in the interaction. researchgate.net Similarly, docking studies of 5-azaindazole derivatives have explored their binding to targets like the Murine double minutes-2 (MDM2) receptor and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com

The insights gained from these conceptual docking studies can guide the rational design of new derivatives of this compound with potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR provides a theoretical framework to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

For indazole derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anti-inflammatory and anticancer effects. nih.govresearchgate.net These studies typically involve a set of indazole analogues with known biological activities. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are then used to develop a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.netnih.gov A robust QSAR model should have good statistical quality and predictive ability, which is often assessed using cross-validation techniques. researchgate.netsciencepublishinggroup.com

For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new inhibitors. nih.gov This type of analysis can highlight regions of the molecule where bulky or electron-withdrawing groups might enhance or diminish activity. Similarly, QSAR studies on hexahydro indazole derivatives as anti-inflammatory agents have identified key descriptors that correlate with their biological function. researchgate.net

The general workflow for a QSAR study on a series of indazole derivatives, including a hypothetical inclusion of this compound, would involve the following steps:

Data Set Selection: A series of indazole derivatives with a range of biological activities against a specific target is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized. A variety of molecular descriptors are then calculated for each molecule.

Model Development: A statistical method is used to develop a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The statistical significance and predictive power of the model are rigorously evaluated.

The resulting QSAR model can then be used to predict the biological activity of new, untested indazole derivatives and to guide the synthesis of more potent compounds.

Applications in Advanced Organic Synthesis

3-Iodo-1H-indazole-4-carbaldehyde as a Versatile Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of biologically active compounds, primarily due to its dual reactivity. The iodine atom at the 3-position is susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. Concurrently, the carbaldehyde group at the 4-position provides a handle for further functionalization through condensation, oxidation, or reduction reactions.

This strategic combination of reactive sites makes the compound a key component in the synthesis of complex therapeutic agents. For instance, it has been utilized as a precursor in the development of Heat Shock Protein 90 (Hsp90) inhibitors, which are a class of molecules investigated for their potential in cancer therapy. google.comgoogle.com The general structure of the compound is recognized in patent literature as a known entity for such synthetic endeavors. google.comgoogle.com

Furthermore, the indazole core itself is a well-established pharmacophore, known to interact with various biological targets. The ability to modify both the 3 and 4-positions of the indazole ring system allows for the fine-tuning of molecular properties to enhance biological activity and selectivity.

Preparation of Diversely Substituted Indazole Analogs

The presence of the iodo group at the C-3 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of carbon-carbon bonds, linking the indazole core to a wide array of aryl, heteroaryl, or vinyl groups.

A notable example from patent literature demonstrates the utility of this compound in synthesizing inhibitors of RORgammaT (Retinoid-related orphan receptor gamma t), a nuclear receptor that plays a key role in the immune system and is a target for treating autoimmune diseases. epo.org In this synthesis, the nitrogen of the indazole ring is first acylated, and the resulting intermediate is then used for further transformations.

Table 1: Synthesis of a Substituted Indazole Analog

| Starting Material | Reagent | Product | Application |

|---|

While extensive libraries of diversely substituted analogs originating specifically from this compound are not broadly published in peer-reviewed journals, the reactivity of the 3-iodo-indazole scaffold is well-documented. google.com This suggests a high potential for creating a wide range of derivatives through established synthetic protocols.

Synthesis of Polyfunctionalized Heterocyclic Systems

The aldehyde functionality of this compound is a gateway to the construction of more complex, polyfunctionalized heterocyclic systems. The aldehyde can undergo condensation reactions with various nucleophiles to form new rings fused to the indazole core or attached as substituents.

For example, condensation of the carbaldehyde with amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo further cyclization reactions to yield fused pyrimidine (B1678525) or triazine ring systems. One such synthetic strategy involves the reaction of 3-amino-1H-indazoles with diformyl indolenines to produce pyrimido[1,2-b]indazoles, showcasing the utility of the amino-indazole scaffold in building complex nitrogen-rich heterocycles. rsc.org

Additionally, the aldehyde group can be converted into other functional groups that can participate in cyclization reactions. For instance, oxidation to a carboxylic acid would allow for the formation of amide bonds and subsequent cyclization to form lactams. Reduction to an alcohol followed by conversion to a leaving group would enable intramolecular alkylation to form fused ring systems. The synthesis of indolo[1,2-b]indazole derivatives through intramolecular amination reactions highlights a method for creating such fused systems, starting from related indole (B1671886) precursors. tandfonline.comtandfonline.comsemanticscholar.org

Table 2: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Heterocyclic Product |

|---|---|---|---|

| Condensation | Amine/Acid Catalyst | Imine | Fused Pyrimidines rsc.org |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Alkene | Substituted Pyridines |

| Wittig Reaction | Phosphonium Ylide | Alkene | Variously substituted alkenes |

| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Fused Lactams |

Role in Catalyst Design and Development

Currently, there is no specific research available in the public domain that details the application of this compound in the design and development of catalysts. While indazole derivatives can act as ligands in metal complexes, the specific use of this compound for catalytic purposes has not been reported. bldpharm.com

Applications in Materials Science

While the indazole scaffold is of interest in materials science, for example in the development of organic light-emitting diodes (OLEDs), there are no specific research findings that describe the application of this compound in the synthesis of materials such as dyes or pigments. bldpharm.com Commercial suppliers of this chemical often list materials science as a potential application area, but this is likely based on the general properties of the indazole class of compounds rather than on specific research into this particular molecule. bldpharm.com

Potential Biological Applications and Research into Mechanisms of Action

Exploration as a Lead Compound for Pharmaceutical Discovery

3-Iodo-1H-indazole-4-carbaldehyde serves as a key building block in the synthesis of more complex molecules. The indazole-3-carboxaldehyde framework is recognized as a critical intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles. nih.govrsc.org These structures are highly prized in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govrsc.org

The functionalization at the 3-position of the indazole ring has led to the discovery of several marketed drugs, including the kinase inhibitors Axitinib (B1684631) and Pazopanib. nih.gov The aldehyde function on the indazole ring is synthetically versatile and can be converted into a wide array of other chemical groups, allowing for the creation of large libraries of compounds for screening. nih.gov Furthermore, the iodine atom at the 3-position is a key feature in synthetic strategies for other bioactive indazoles, such as the HIF-1 inhibitor YC-1, where iodination of the indazole core is a crucial step. nih.gov This positions this compound as a valuable starting material for generating novel compounds with therapeutic potential.

Investigation of Biological Target Modulation (e.g., Kinase Inhibition, Enzyme Interaction)

Derivatives synthesized from indazole scaffolds, for which this compound is a potential precursor, have been shown to modulate a wide range of biological targets. The indazole structure is considered a bioisostere of indole (B1671886) and can form strong hydrogen bonds within the hydrophobic pockets of proteins, making it suitable for targeting enzymes like kinases. nih.gov

Research has identified numerous molecular targets for indazole-based compounds:

Protein Kinases: Indazole derivatives are well-known as potent kinase inhibitors. nih.govrsc.org Specific examples include the inhibition of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Aurora kinase. nih.govnih.gov

Enzymes: Beyond kinases, indazoles have been shown to inhibit other crucial enzymes. For instance, certain 1H-indazole derivatives are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov

Bromodomains: The bromodomain-containing protein 4 (BRD4) is another target for indazole compounds. Novel 1H-indazol-4,7-dione derivatives have been developed as potent BRD4 inhibitors, which can control the proliferation of cancer cells. nih.gov

Ion Channels: The indazole-3-carboxamide scaffold has been identified as a potent blocker of the calcium-release activated calcium (CRAC) channel, which plays a critical role in the function of mast cells and represents a therapeutic target for inflammatory and autoimmune diseases. nih.gov

Table 1: Examples of Biological Targets Modulated by Indazole Derivatives

| Target Class | Specific Target | Indazole Derivative Class | Reference |

|---|---|---|---|

| Protein Kinase | FGFR, EGFR, Aurora Kinase, GSK-3 | Various Substituted Indazoles | nih.gov, nih.gov |

| Enzyme | IDO1, TDO | 4,6-Disubstituted-1H-Indazole-4-Amines | nih.gov |

| Bromodomain | BRD4 | 1H-Indazole-4,7-diones | nih.gov |

| Ion Channel | CRAC Channel | Indazole-3-carboxamides | nih.gov |

In Vitro Biological Activity Studies (e.g., antiproliferative effects in cell lines)

The antiproliferative effects of various indazole derivatives have been extensively documented in laboratory studies using human cancer cell lines. These studies underscore the potential of the indazole scaffold in oncology research.

For example, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov The most active compounds in this series inhibited the growth of multiple cancer cell lines at sub-micromolar concentrations, with a GI50 value as low as 0.0153 µM in a leukemia cell line. nih.gov Similarly, 1H-benzo[f]indazole-4,9-dione derivatives have shown antiproliferative activity against gastric (KATO-III) and breast (MCF-7) cancer cell lines. researchgate.net

Other studies have reported potent activity for different indazole series. 1H-indazole amide derivatives showed excellent cellular activity against the HT29 colon cancer cell line, with IC50 values in the low micromolar range. nih.gov Furthermore, 4,6-disubstituted 1H-indazole derivatives demonstrated a direct tumoricidal effect in addition to their enzyme-inhibiting properties. nih.gov

Table 2: Selected In Vitro Antiproliferative Activities of Indazole Derivatives

| Indazole Derivative Class | Cell Line | Cancer Type | Measured Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|---|

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | SR | Leukemia | 0.0153 µM | nih.gov |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | Various | Lung, Colon, Melanoma, etc. | <1 µM | nih.gov |

| 1H-Indazole Amide Derivatives | HT29 | Colon | 0.9 ± 0.1 µM | nih.gov |

| 1H-Indazole-4,7-dione Derivative | MV4-11 | Leukemia | IC₅₀ = 60 nM | nih.gov |

| 1H-Benzo[f]indazole-4,9-dione Derivative | KATO-III | Gastric | 25.5 µM | researchgate.net |

| 1H-Benzo[f]indazole-4,9-dione Derivative | MCF-7 | Breast | 27.5 µM | researchgate.net |

In Vivo Animal Model Studies for Efficacy Evaluation

The promising in vitro results of several indazole compounds have been translated into successful efficacy studies in animal models of cancer. These in vivo studies are a critical step in validating the therapeutic potential of a chemical scaffold.

A study on 4,6-disubstituted-1H-indazole-4-amine derivatives, which act as TDO inhibitors, demonstrated significant in vivo antitumor activity in a CT-26 allograft mouse model. nih.gov

In a xenograft model using leukemia cells, a novel 1H-indazol-4,7-dione compound, acting as a BRD4 inhibitor, was shown to significantly reduce tumor size. nih.gov

Even an isomer of the title compound, 3-Iodo-1H-indazole-6-carbaldehyde, has been reported to inhibit tumor growth in vivo by blocking the synthesis of DNA, RNA, and protein. biosynth.com

These findings indicate that compounds derived from the indazole core can exhibit potent anti-tumor effects in a living organism, making the scaffold, and by extension precursors like this compound, highly relevant for oncology drug development.

Conceptual Structure-Activity Relationships (SAR) for Functionalization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Research on various indazole series has provided valuable insights into how chemical modifications affect biological activity.

Regiochemistry is Critical: For indazole-3-carboxamides acting as CRAC channel blockers, the specific regiochemistry of the amide linker is essential for activity. One isomer, 12d, actively inhibits calcium influx, while its reverse amide isomer is completely inactive, demonstrating a strict structural requirement for the observed biological function. nih.gov

Influence of Substituents: In a series of IDO1/TDO inhibitors, SAR analysis revealed that a nitro-aryl group at the C-4 position of the indazole ring was beneficial for TDO inhibition and a direct tumor-killing effect. Meanwhile, substituents at the C-6 position were found to significantly affect the activity and selectivity for IDO1 versus TDO. nih.gov

Core Structure and Side Chains: For a series of HIF-1 inhibitors based on the YC-1 structure, SAR studies concluded that the indazole core itself provided better inhibitory activity than other heterocyclic cores like benzoimidazole. Furthermore, specific functional groups at other positions were identified as being optimal for activity. nih.gov

These SAR studies provide a conceptual roadmap for the functionalization of this compound, guiding chemists in designing new derivatives with enhanced and specific biological activities.

Mechanistic Insights into Observed Biological Responses

Understanding the mechanism of action is fundamental to drug development. Studies on bioactive indazole derivatives have begun to elucidate the molecular pathways through which they exert their effects.

For certain antiproliferative 3-amino-1H-indazole-1-carboxamides, the mechanism involves inducing a cell cycle block at the G0-G1 phase. nih.gov This arrest is associated with an increase in the ratio of underphosphorylated (active) retinoblastoma protein (pRb) to total pRb, a key regulator of the cell cycle. nih.gov

In the context of cancer immunotherapy, the mechanism of certain indazole derivatives involves the inhibition of the enzymes IDO1 and TDO. nih.gov In a mouse model, an effective indazole compound was shown to modulate the tumor microenvironment by reducing the expression of the immunosuppressive marker Foxp3 and enhancing the expression of the anti-tumor markers CD8 and TNF-α in tumor tissue. nih.gov This indicates a dual mechanism of direct tumor cell killing and activation of a T-cell-mediated antitumor immune response.

These mechanistic insights highlight the sophisticated and varied ways that compounds built from an indazole framework can intervene in disease processes.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more atom-economical chemical processes is a major driver of innovation in organic synthesis. Future research will focus on moving beyond traditional multi-step syntheses toward more sustainable methods for producing 3-Iodo-1H-indazole-4-carbaldehyde and its analogs.

Key areas of development include:

Green Chemistry Approaches: The principles of green chemistry are expected to be integrated more fully into indazole synthesis. This includes the use of environmentally benign solvents like water, or even solvent-free reaction conditions, which have been successfully applied to the synthesis of other nitrogen-containing heterocycles. youtube.comias.ac.in Furthermore, the development of recyclable catalysts and processes that minimize energy consumption will be crucial. youtube.com

Photocatalysis: Visible-light-induced photocatalysis is a rapidly growing field that offers mild and sustainable reaction conditions. researchgate.net Applying photocatalytic methods to the synthesis and functionalization of the indazole ring system could provide novel and efficient pathways that are not accessible through traditional thermal methods. researchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

The dual functionality of the iodine and aldehyde groups on the this compound scaffold provides a rich playground for exploring novel chemical transformations. The 3-iodo group is particularly valuable as a handle for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. researchgate.netyoutube.com

Future research will likely exploit this reactivity in several ways:

Advanced Cross-Coupling Reactions: The 3-iodo position is primed for reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C triple bond formation). nih.govwikipedia.orgwikipedia.org These reactions allow for the introduction of a vast array of chemical moieties, enabling the systematic exploration of the chemical space around the indazole core. scilit.comresearchgate.netchim.itresearchgate.net Microwave-assisted protocols have already shown promise in accelerating these transformations, such as in the vinylation of 3-iodoindazoles. nih.gov

Aldehyde Group Derivatization: The aldehyde at the 4-position is a versatile functional group that can be readily converted into other functionalities. rsc.org Future work will involve its transformation into alkenes via Wittig or Knoevenagel reactions, amines via reductive amination, or its use as an anchor point for constructing further heterocyclic rings. rsc.org

Sequential and One-Pot Reactions: Combining transformations at both the iodo and aldehyde positions in sequential or one-pot reactions will be a key area for creating molecular complexity efficiently. This approach minimizes purification steps and reduces waste, aligning with the goals of sustainable chemistry.

Below is a table summarizing potential cross-coupling reactions for the derivatization of the 3-iodo position.

| Reaction Name | Bond Formed | Coupling Partner | Potential Application | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | C-C (Aryl/Vinyl) | Boronic acids/esters | Introduction of aryl or vinyl groups to modulate electronic properties and steric bulk. | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Synthesis of aminoindazoles, key pharmacophores in many drug candidates. researchgate.netyoutube.com | Pd₂(dba)₃ with ligands like Xantphos or BINAP. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | C-C (Alkynyl) | Terminal Alkynes | Introduction of rigid alkynyl linkers for probing protein binding pockets. wikipedia.orglibretexts.orgyoutube.com | Pd(PPh₃)₄, CuI, Amine Base |

| Heck Coupling | C-C (Alkene) | Alkenes | Formation of vinylated indazoles, which can undergo further transformations. | Pd(OAc)₂, P(o-tolyl)₃ |

| Stille Coupling | C-C (Aryl/Vinyl) | Organostannanes | Versatile C-C bond formation with high functional group tolerance. | Pd(PPh₃)₄ |

| Negishi Coupling | C-C (Alkyl/Aryl) | Organozinc reagents | Formation of C-C bonds, particularly with sp³-hybridized carbons. | Pd(PPh₃)₄ |

Integration of Advanced Computational Tools for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. nih.gov For this compound, these tools will accelerate the discovery of new derivatives with enhanced biological activity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. derpharmachemica.comrsc.orgnih.gov By docking derivatives of this compound into the active sites of known drug targets, researchers can prioritize which compounds to synthesize, saving time and resources. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov These models can predict the activity of new, unsynthesized indazole derivatives and highlight which structural features are most important for potency.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. profacgen.comijprajournal.comresearchgate.net Early-stage in silico prediction of these properties helps to identify compounds with poor pharmacokinetic profiles or potential toxicity issues, allowing researchers to focus on more promising candidates. nih.govpurdue.edu

Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgnih.govresearchgate.net This can help in understanding reaction mechanisms and designing molecules with specific electronic properties.

Diversification of Potential Biological Applications Beyond Current Scope

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govnih.gov Derivatives have shown a wide range of activities, including as anticancer agents, anti-inflammatory drugs, and kinase inhibitors. researchgate.net The unique substitution pattern of this compound offers opportunities to explore new biological targets and therapeutic areas.

Emerging areas for exploration include:

Targeting Novel Kinases: Indazoles are potent inhibitors of various kinases, such as PAK1, ASK1, and EGFR. nih.govnih.govnih.gov The 3-iodo and 4-formyl groups provide vectors for creating libraries of compounds to screen against a wider range of the human kinome, potentially identifying inhibitors for diseases with unmet medical needs.

Inhibitors of New Protein-Protein Interactions: The rigid indazole scaffold can be elaborated to mimic peptide structures, making it suitable for designing inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as important drug targets.

Antiparasitic and Antimicrobial Agents: Heterocyclic compounds are a rich source of antimicrobial and antiparasitic agents. Screening libraries derived from this compound against various pathogens could lead to the discovery of new treatments for infectious diseases.

The table below lists some of the established and potential biological targets for indazole-based compounds.

| Target Class | Specific Example(s) | Therapeutic Area | Reference |

| Protein Kinases | ASK1, PAK1, EGFR, VEGFR-2, JAK | Cancer, Inflammation, NASH | nih.govchim.itnih.govnih.gov |

| Enzymes | Aromatase, HIV Protease | Cancer, HIV/AIDS | derpharmachemica.com |

| Receptors | 5-HT3 Receptor | Nausea/Vomiting (Antiemetic) | derpharmachemica.com |

| Transcription Factors | Hypoxia-inducible factor (HIF-1α) | Cancer | nih.gov |

| Cellular Metabolism | Inhibition of Energy Metabolism | Cancer | derpharmachemica.com |

Collaborative Approaches in Multidisciplinary Research for Indazole Chemistry

The complexity of modern scientific challenges, from developing sustainable technologies to discovering new medicines, necessitates a collaborative and multidisciplinary approach. researchgate.netnih.gov Advancing the chemistry and application of this compound will require the integration of expertise from various fields.

Effective research will depend on:

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in fundamental research and discovery, and pharmaceutical companies, with their expertise in drug development and optimization, can accelerate the translation of promising compounds from the lab to the clinic. nih.gov

Integration of Specialists: Research teams will benefit from including specialists in synthetic chemistry, computational modeling, pharmacology, and clinical research. rsc.org This diversity of knowledge allows for a more holistic approach to problem-solving in drug discovery.

Open Innovation Models: Pre-competitive collaborations, where multiple organizations share data and resources to tackle common challenges, can be highly effective. nih.gov An example is the use of virtual screening across proprietary compound libraries from different companies to rapidly identify new hits. nih.gov

By fostering these collaborative environments, the scientific community can maximize the potential of versatile chemical building blocks like this compound, paving the way for future innovations in science and medicine.

Q & A

Q. Key Considerations :

- Solvent polarity (e.g., DMF vs. DCM) affects reaction kinetics and regioselectivity.

- Base choice (e.g., K₂CO₃ vs. Cs₂CO₃) impacts deprotonation efficiency and side reactions .

Q. Table 1: Comparative Synthesis Routes

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct Iodination | MnO₂, I₂ | DCM | 25 | 85 | |

| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 100 | 60–70 |

Basic Question: How should researchers characterize this compound to confirm structural integrity?

Answer:

Critical characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and indazole aromatic protons (δ 7.5–8.5 ppm). Iodo-substitution deshields adjacent protons, shifting signals upfield .

- ¹³C NMR : Aldehyde carbon appears at ~190 ppm; iodine’s inductive effect reduces electron density at C3, shifting its signal to ~140 ppm .

- IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and indazole N-H (~3200 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 287.0 (C₈H₆IN₂O⁺) .

Validation : Cross-reference with X-ray crystallography (if crystalline) using SHELX for refinement .

Advanced Question: How can crystallographic data resolve ambiguities in the electronic structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is pivotal for:

Q. Workflow :

Data Collection : Use high-resolution detectors (e.g., Bruker D8 Quest) with Mo-Kα radiation.

Refinement : SHELXL refines anisotropic displacement parameters; ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C3–I) | 2.09 Å | |

| R-factor | < 0.05 |

Advanced Question: How to address contradictions in reported biological activities of iodinated indazole derivatives?

Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) arise from:

Q. Resolution Strategy :

- Perform dose-response curves under standardized conditions (e.g., 0.1% DMSO).

- Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across analogues .

Advanced Question: What computational tools predict the reactivity of this compound in nucleophilic substitution?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models iodine’s leaving-group ability. Fukui indices identify electrophilic sites (C4 aldehyde) .

- Retrosynthetic Software : Pistachio and Reaxys propose routes prioritizing iodide displacement via SNAr or metal-catalyzed pathways .

Validation : Compare predicted vs. experimental ¹H NMR shifts (RMSD < 0.1 ppm) .

Basic Question: What are the stability and storage guidelines for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.